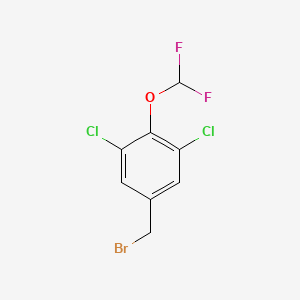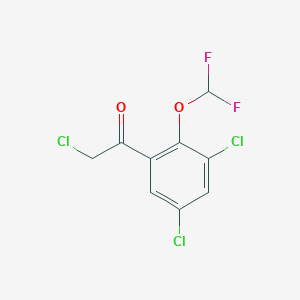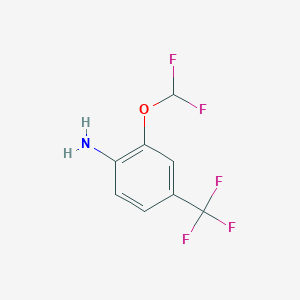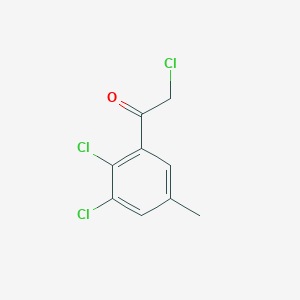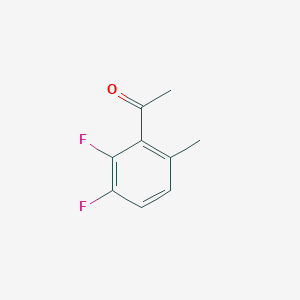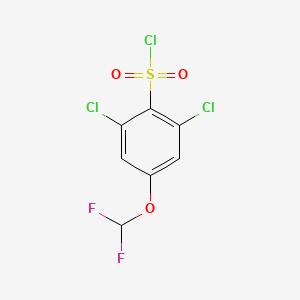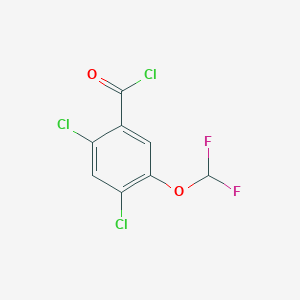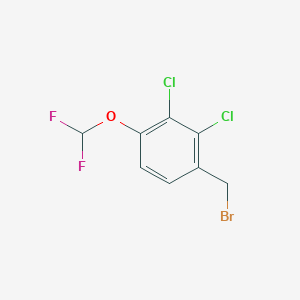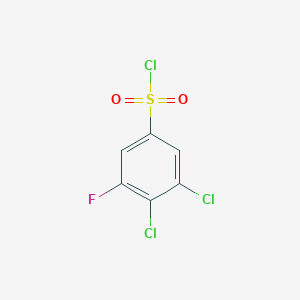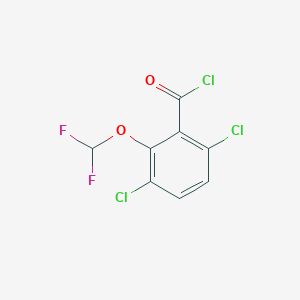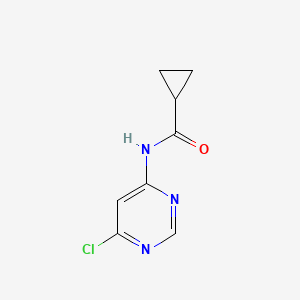
N-(6-chloropyrimidin-4-yl)cyclopropanecarboxamide
Descripción general
Descripción
N-(6-chloropyrimidin-4-yl)cyclopropanecarboxamide is a chemical compound with the molecular formula C8H8ClN3O and a molecular weight of 197.62 . It is also known by its CAS number 1072710-99-6 .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopropane ring attached to a carboxamide group, which is further connected to a 6-chloropyrimidin-4-yl group .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 428.0±30.0 °C and a predicted density of 1.517±0.06 g/cm3 . Its pKa is predicted to be 11.67±0.20 .Aplicaciones Científicas De Investigación
Antimicrobial Activity
- A study by Mallikarjunaswamy et al. (2016) synthesized derivatives of N-(6-chloropyrimidin-4-yl)cyclopropanecarboxamide and evaluated their antimicrobial activity. It was found that certain compounds showed promising activity against pathogenic bacteria and fungi (Mallikarjunaswamy, Bhadregowda, & Mallesha, 2016).
Role in Aurora Kinase Inhibition
- In 2007, Ballard et al. conducted a study on MK-0457, a compound structurally related to this compound, focusing on its metabolism in various species. This compound, an Aurora kinase inhibitor, showed potential in the treatment of cancer (Ballard, Prueksaritanont, & Tang, 2007).
Gene Expression Inhibition
- Palanki et al. (2000) explored the structure-activity relationship of derivatives related to this compound, focusing on inhibiting NF-kappaB and AP-1 gene expression. This research aimed at improving oral bioavailability and potential gastrointestinal permeability (Palanki et al., 2000).
Antitumor Activities
- A study by Chu De-qing (2011) synthesized derivatives of this compound and tested their antitumor activities. Some of these compounds exhibited notable antitumor effects (Chu De-qing, 2011).
Herbicide Safening and Antifungal Activity
- Research by Zheng et al. (2018) synthesized N-(4,6-Dichloropyrimidine-2-Yl)Benzamide, a compound related to this compound. It showed potential as a novel herbicide safener and exhibited improved antifungal activity compared to traditional fungicides (Zheng et al., 2018).
Anti-Tubercular Scaffold
- A study by Nimbalkar et al. (2018) synthesized derivatives of this compound, showing potential as anti-tubercular agents. They were evaluated for their in vitro anti-tubercular activity and found to be promising with low cytotoxicity (Nimbalkar et al., 2018).
Anti-TMV Activity
- Yuan et al. (2011) synthesized a series of N-(pyrimidin-5-yl)-N′-phenylureas, structurally related to this compound, and demonstrated good anti-TMV (tobacco mosaic virus) activity (Yuan, Zhang, Li, Wang, & Yang, 2011).
Propiedades
IUPAC Name |
N-(6-chloropyrimidin-4-yl)cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O/c9-6-3-7(11-4-10-6)12-8(13)5-1-2-5/h3-5H,1-2H2,(H,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSFZLOJJZRCQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



